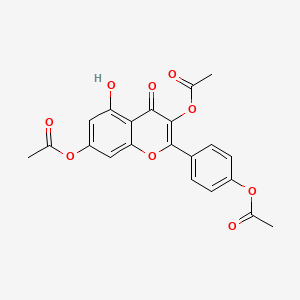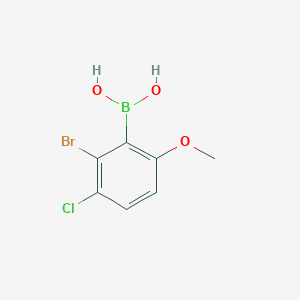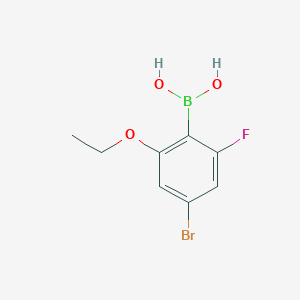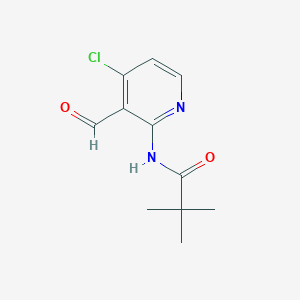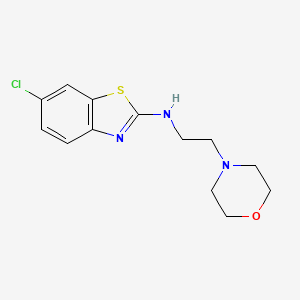
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
6-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CMBTA) is an organic compound that has been studied for its potential in numerous scientific applications. CMBTA is a white crystalline solid that is soluble in water, alcohol, and ether. It has a melting point of 204-206°C and a decomposition temperature of 300°C. CMBTA is used in many different fields such as medicinal chemistry, organic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential in numerous scientific applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants, hypnotics, and anxiolytics. It has also been used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides. 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential use in the development of new materials and catalysts, as well as its potential application as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is still not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This increases the solubility of the metal ions, allowing them to be more easily transported and utilized by cells. In addition, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been shown to have a protective effect on cells, possibly due to its antioxidant and free radical scavenging properties.
Biochemische Und Physiologische Effekte
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as to protect cells from oxidative damage. In addition, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the production of nitric oxide and to inhibit the activity of enzymes involved in the breakdown of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is non-toxic and has low volatility, making it safe to handle and store. However, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is not soluble in organic solvents, which limits its use in some experiments.
Zukünftige Richtungen
The potential applications of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine are numerous, and further research is needed to fully explore its potential. Possible future directions include the development of new pharmaceuticals and materials, as well as its use as a corrosion inhibitor. In addition, further studies are needed to explore its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Finally, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine could be used to develop new catalysts and reagents for organic synthesis.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITFPRZXEPKHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



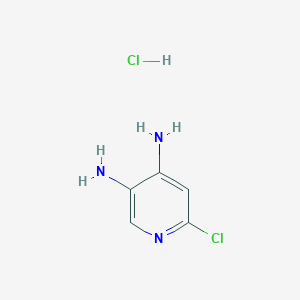
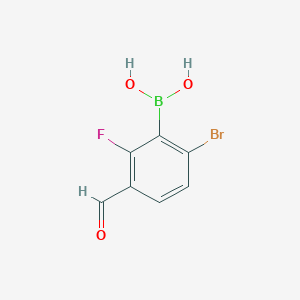
![6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol](/img/structure/B1387630.png)
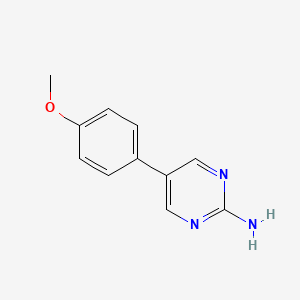
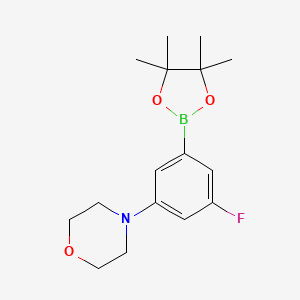
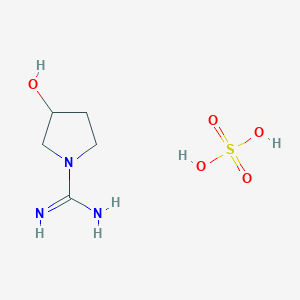
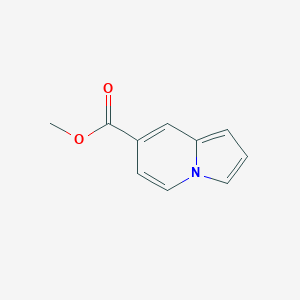
![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)
